molecular formula C24H35N3O2 B7165469 N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

Cat. No.: B7165469
M. Wt: 397.6 g/mol
InChI Key: ONXPFXXHNZWQNQ-UHFFFAOYSA-N
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Description

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a cyclobutylpiperidine moiety, a phenylacetyl group, and a pyrrolidine-2-carboxamide core.

Properties

IUPAC Name

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O2/c1-18(20-10-6-14-26(17-20)21-11-5-12-21)25-24(29)22-13-7-15-27(22)23(28)16-19-8-3-2-4-9-19/h2-4,8-9,18,20-22H,5-7,10-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXPFXXHNZWQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C2CCC2)NC(=O)C3CCCN3C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclobutylpiperidine Moiety: This step involves the cyclization of a suitable precursor to form the cyclobutylpiperidine ring.

    Introduction of the Phenylacetyl Group: This can be achieved through acylation reactions using phenylacetyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrrolidine-2-carboxamide Core:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the presence of leaving groups and the nature of the nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties to understand its potential therapeutic effects.

    Industrial Chemistry: This compound can be used as an intermediate in the synthesis of other complex molecules with industrial applications.

Mechanism of Action

The mechanism of action of N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-cyclopentylpiperidin-3-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
  • N-[1-(1-cyclohexylpiperidin-3-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

Uniqueness

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is unique due to its specific cyclobutylpiperidine moiety, which may confer distinct steric and electronic properties compared to its cyclopentyl and cyclohexyl analogs. These differences can affect the compound’s binding affinity, selectivity, and overall biological activity.

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